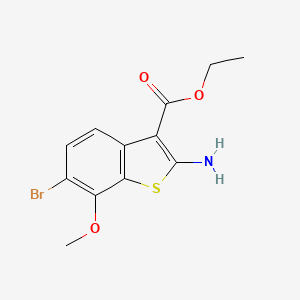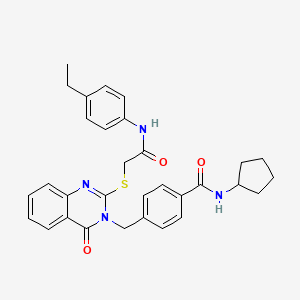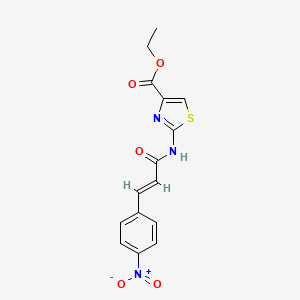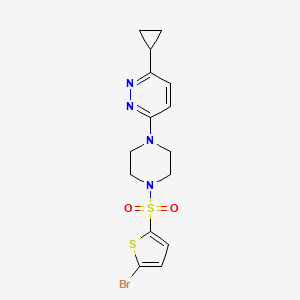![molecular formula C20H14BrFN2 B3007863 2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole CAS No. 537701-47-6](/img/structure/B3007863.png)
2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound . The benzimidazole core is substituted with a 3-bromophenyl group and a 4-fluorophenylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole core, with the 3-bromophenyl and 4-fluorophenylmethyl groups attached at the 2nd and 1st positions respectively .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzimidazole core and the substituent groups . The bromine and fluorine atoms are halogens, and they are often involved in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as polarity, molecular weight, and the presence of functional groups (like the bromine and fluorine atoms) would influence its properties.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Properties
Benzimidazole derivatives, including those related to 2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole, have been studied for their antioxidant and antimicrobial activities. For example, compounds with benzimidazole rings have shown significant ABTS and DPPH scavenging activities, indicating their potential as antioxidants. Moreover, certain derivatives exhibit antimicrobial properties effective against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).
Corrosion Inhibition
Benzimidazole derivatives have also been researched for their role in corrosion inhibition. A study on 2-(2-bromophenyl)-1-methyl-1H-benzimidazole (a related compound) showed its effectiveness as a corrosion inhibitor for copper-nickel alloys in acidic environments. This application is particularly relevant for industrial settings, such as in acid cleaning processes of multistage flash desalination plants (Onyeachu et al., 2020).
Synthesis and Application in Medicinal Chemistry
The synthesis of benzimidazole compounds, including those with bromophenyl and fluorophenyl groups, is a subject of ongoing research, highlighting their significance in medicinal chemistry. These compounds are often explored for their potential as pharmacophores, the part of a molecule responsible for its biological action. For instance, benzimidazole derivatives have been synthesized and evaluated for their potential as antihistaminic agents (Janssens et al., 1985).
Anticancer Activity
Some benzimidazole derivatives have been studied for their potential in treating cancer. For example, research into the DNA binding and cytotoxicity of benzimidazole-based Schiff base copper(II) complexes has provided insights into their application in cancer therapy. These compounds have shown significant in vitro cytotoxic effects against various human cancer cell lines, suggesting their potential as anticancer agents (Paul et al., 2015).
DNA Topoisomerase Inhibition
Benzimidazole derivatives have been explored for their inhibitory activity on DNA topoisomerases, enzymes involved in DNA replication. Some compounds have shown significant activity as inhibitors of eukaryotic DNA topoisomerase I and II, surpassing the effectiveness of reference drugs in some cases. This indicates their potential use in the development of new therapeutic agents targeting DNA topoisomerases (Oksuzoglu et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN2/c21-16-5-3-4-15(12-16)20-23-18-6-1-2-7-19(18)24(20)13-14-8-10-17(22)11-9-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBFPJBJSZXBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide](/img/structure/B3007783.png)



![7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B3007789.png)


![[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3007796.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B3007799.png)
![2-(4-chlorophenoxy)-2-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B3007801.png)

